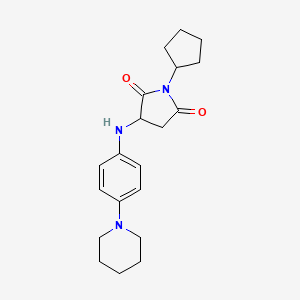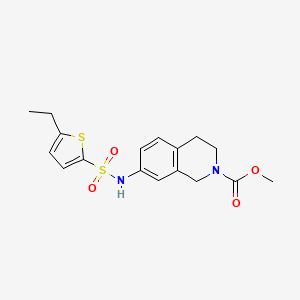
1-(1-(Chinoxalin-2-yl)pyrrolidin-3-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is a complex organic compound that features a quinoxaline moiety attached to a pyrrolidine ring, which is further linked to an ethanone group
Wissenschaftliche Forschungsanwendungen
1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The compound 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, also known as QPE, is a chemical compound with several potential scientific and industrial applications. It has been found to interact with a variety of targets. Derivatives of this compound have been studied as antiparasitic agents, as well as data have been obtained on their antifungal activity . They have been applied as ligands of 5-HT 3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B .
Mode of Action
This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The biochemical pathways affected by 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone are diverse, reflecting the compound’s wide range of targets. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, a key process in many cellular functions . .
Result of Action
The molecular and cellular effects of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone’s action depend on the specific target and the context of the interaction. For example, when acting as an inhibitor of human protein kinase CK2, it can affect the phosphorylation of proteins, potentially influencing cell signaling and other cellular processes . Some of these compounds have been shown to possess analgesic, antileukemic, and tuberculostatic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone typically involves the formation of the pyrrolidine ring followed by the attachment of the quinoxaline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the quinoxaline group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-ones share structural similarities and can exhibit comparable biological activities.
Quinoxaline Derivatives: Other quinoxaline-containing compounds may have similar applications in medicinal chemistry and materials science.
Uniqueness: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of the quinoxaline and pyrrolidine moieties, which can confer distinct chemical and biological properties not found in other compounds .
Eigenschaften
IUPAC Name |
1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKKZQOOMCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)

![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)


![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)
![methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2516920.png)
![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
